(+)-Cloprostenol methyl ester
Overview
Description
(+)-Cloprostenol methyl ester is a synthetic prostaglandin analog. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is particularly known for its role in veterinary medicine, where it is used to manage reproductive functions in animals.
Scientific Research Applications
(+)-Cloprostenol methyl ester has several scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.
Biology: Researchers use it to study the physiological effects of prostaglandins on various biological systems.
Medicine: In veterinary medicine, it is used to control estrus cycles, induce labor, and treat reproductive disorders in animals.
Mechanism of Action
Target of Action
It’s known that esters often interact with various enzymes and receptors in the body .
Mode of Action
Esters are known to undergo hydrolysis, a chemical reaction with water, which is often catalyzed by dilute acids . This reaction can result in the formation of an alcohol and a carboxylic acid or its salt .
Biochemical Pathways
Esters like jasmonates are known to be involved in various biological processes, including plant growth, development, secondary metabolism, defense against insect attack and pathogen infection, and tolerance to abiotic stresses .
Pharmacokinetics
It’s known that the pharmacokinetics of esters can be complex, with factors such as the specific structure of the ester, the presence of other compounds, and individual physiological differences playing a role .
Result of Action
The hydrolysis of esters can result in significant changes at the molecular level, including the formation of alcohols and carboxylic acids or their salts .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can influence the stability and reactivity of esters .
Safety and Hazards
Future Directions
There is ongoing research into the use of esters in various fields. For example, photodynamic therapy (PDT) uses photosensitizers that, after being excited by light at a specific wavelength, react with the molecular oxygen to create reactive oxygen species in the target tissue, resulting in cell death . Methyl esters are also being explored in the production of biodiesel .
Preparation Methods
(+)-Cloprostenol methyl ester can be synthesized through several methods. One common approach involves the esterification of (+)-Cloprostenol with methanol in the presence of a strong acid catalyst. This reaction typically requires controlled temperatures and anhydrous conditions to ensure high yield and purity. Industrial production methods often involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
(+)-Cloprostenol methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group, producing (+)-Cloprostenol alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
(+)-Cloprostenol methyl ester is similar to other prostaglandin analogs such as:
Dinoprost: Another prostaglandin analog used in veterinary medicine for similar purposes.
Luprostiol: Used for reproductive management in animals.
Fenprostalene: Known for its long-lasting effects in inducing labor and managing estrus cycles.
What sets this compound apart is its specific receptor affinity and potency, which can result in more precise and effective reproductive management .
Properties
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2,4,6-8,11-13,17,19-22,25-27H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBATKLFQCCUII-OWEKAKITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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